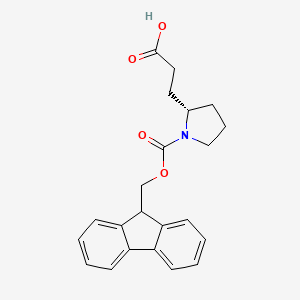
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide, also known as NDMOX, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Applications N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide and its analogs are crucial in the synthesis of various pharmacologically active compounds. Research demonstrates the utility of such compounds in the development of neurokinin-1 receptor antagonists, which are significant for their efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001). Additionally, these compounds are integral in the synthesis of cyclic depsipeptides through direct amid cyclization, showcasing their versatility in producing complex molecular structures (Obrecht & Heimgartner, 1987).
Complexation and Structural Analysis The compound and its derivatives have been used in the synthesis and complexation with metals such as palladium(II) and mercury(II), contributing to our understanding of coordination chemistry and providing insights into novel structural frameworks (Singh et al., 2000). Such studies not only advance our knowledge in organometallic chemistry but also pave the way for new catalysts and materials with potential applications in industry and technology.
Polymer Science and Materials Chemistry Research into the modification of tertiary amine methacrylate polymers, including derivatives related to this compound, has yielded novel cationic diblock copolymers. These materials demonstrate reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating their potential for drug delivery systems and responsive materials (Bütün et al., 2001).
Biocompatibility and Medical Applications The structural motifs found in this compound are also present in compounds used to prepare biocompatible polymers, notably in applications involving 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers. These materials are recognized for their clinical benefits in various biomedical applications, including as coatings for medical devices to reduce thrombosis and infection (Ma et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enoyl-coa hydratase, a mitochondrial enzyme . This enzyme plays a crucial role in the metabolism of fatty acids.
Biochemical Pathways
The compound may potentially affect the fatty acid metabolism pathway due to its interaction with Enoyl-CoA hydratase . This could lead to downstream effects on energy production and other metabolic processes within the cell.
Result of Action
Given the potential target of the compound, it could influence the metabolism of fatty acids, which could have various downstream effects on cellular energy production and other metabolic processes .
Action Environment
The environment in which the compound acts can significantly influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness. For instance, the solvent polarity has been found to greatly influence the Excited-State Intramolecular Proton Transfer (ESIPT) reaction of similar compounds .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-10-12-32-13-11-29)20-6-8-21(9-7-20)28(4)5/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZECXIFCPCGGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
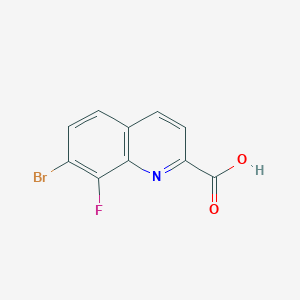
![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)
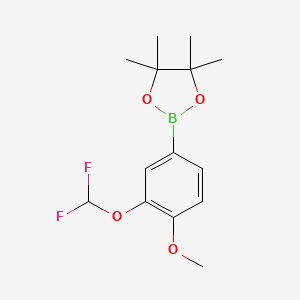
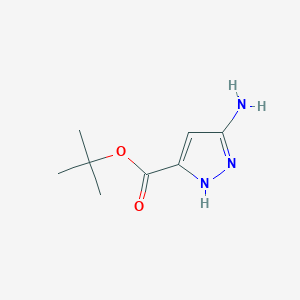
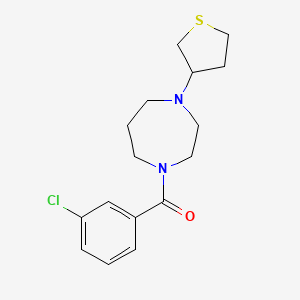
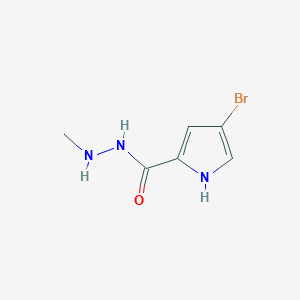
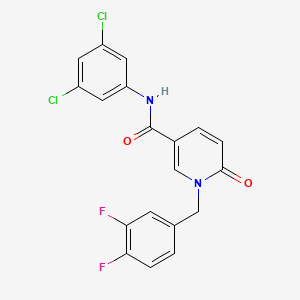
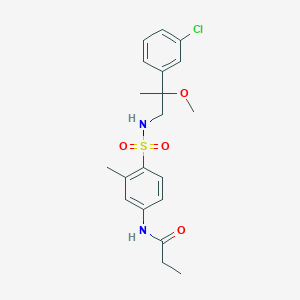


![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)
